molecular formula C21H11Cl2F3N2O2 B7728396 (2E)-N-(3-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide

(2E)-N-(3-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide

Cat. No.: B7728396
M. Wt: 451.2 g/mol
InChI Key: FXDQPFVBZVMJCX-XYOKQWHBSA-N
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Description

The compound (2E)-N-(3-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide is a complex organic molecule characterized by its unique structure, which includes a furan ring, chlorophenyl groups, and a cyanoprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of chlorophenyl groups: This step involves the use of chlorinated benzene derivatives, which can be introduced through electrophilic aromatic substitution reactions.

    Formation of the cyanoprop-2-enamide moiety: This can be synthesized through the reaction of acrylonitrile with appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation products: Corresponding oxides and ketones.

    Reduction products: Amines and alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(3-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (2E)-N-(3-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the cyanoprop-2-enamide moiety allows it to interact with nucleophilic sites on proteins, potentially inhibiting their function. The furan ring and chlorophenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-(3-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorophenyl and trifluoromethylphenyl groups, along with the furan ring, makes it distinct from other compounds with similar individual components.

Properties

IUPAC Name

(E)-N-(3-chlorophenyl)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Cl2F3N2O2/c22-14-2-1-3-15(10-14)28-20(29)12(11-27)8-16-5-7-19(30-16)17-9-13(21(24,25)26)4-6-18(17)23/h1-10H,(H,28,29)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDQPFVBZVMJCX-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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